Bienvenue dans la boutique en ligne BenchChem!

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide (CAS 929393-98-6) is a synthetic small molecule belonging to the aryl sulfonyl piperidine-4-carboxamide class, with molecular formula C₁₆H₂₄N₂O₄S and molecular weight 340.4 g/mol. Its structure features a 2,3-dimethyl-4-ethoxy-substituted benzenesulfonyl group attached to a piperidine ring bearing a primary carboxamide at the 4-position.

Molecular Formula C16H24N2O4S
Molecular Weight 340.4g/mol
CAS No. 929393-98-6
Cat. No. B511550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide
CAS929393-98-6
Molecular FormulaC16H24N2O4S
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C
InChIInChI=1S/C16H24N2O4S/c1-4-22-14-5-6-15(12(3)11(14)2)23(20,21)18-9-7-13(8-10-18)16(17)19/h5-6,13H,4,7-10H2,1-3H3,(H2,17,19)
InChIKeyDYXFNZKXPGJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide (CAS 929393-98-6): Structural Identity and Compound-Class Context for Procurement Decisions


1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide (CAS 929393-98-6) is a synthetic small molecule belonging to the aryl sulfonyl piperidine-4-carboxamide class, with molecular formula C₁₆H₂₄N₂O₄S and molecular weight 340.4 g/mol . Its structure features a 2,3-dimethyl-4-ethoxy-substituted benzenesulfonyl group attached to a piperidine ring bearing a primary carboxamide at the 4-position. This scaffold places it within a broader chemotype investigated in patent literature for targets including hormone-sensitive lipase (HSL) [1], muscarinic acetylcholine receptor M5 [2], and the nuclear receptor NR2F6 [3]. The compound is primarily available as a research-grade screening compound from specialty chemical suppliers, with typical purity specifications of 95%.

Why 1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Within the aryl sulfonyl piperidine carboxamide family, even minor positional changes to the benzene ring substituents or modification of the carboxamide group produce compounds with substantially different physicochemical and pharmacological profiles. The specific 2,3-dimethyl-4-ethoxy substitution pattern on the benzenesulfonyl moiety dictates the three-dimensional shape, electron density distribution, and lipophilicity of the molecule, directly influencing target recognition. The primary carboxamide at the piperidine 4-position serves as a critical hydrogen-bond donor/acceptor pharmacophore that is absent in the simpler piperidine analog (CID 976573), which has demonstrated measurable but modest biological activity against Mucolipin-3 (EC₅₀ 1.43–1.80 μM) and negligible activity against the ion channel NompC (EC₅₀ > 29.9 μM) [1]. Consequently, substituting any positional isomer, methoxy analog, or the des-carboxamide variant will generate a different pharmacological profile, rendering direct interchange scientifically unsound without re-validation. The quantitative evidence below substantiates the specific points of differentiation that procurement decisions must account for.

Quantitative Differentiation Evidence for 1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide Versus Closest Analogs


Structural Differentiation: Primary Carboxamide vs. Des-Carboxamide Piperidine Analog

The target compound contains a primary carboxamide (–CONH₂) at the piperidine 4-position, whereas the closest commercially tracked analog, 1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperidine (CID 976573, BDBM46942), lacks this functional group entirely [1]. This structural difference introduces two additional hydrogen-bond donor atoms and one additional hydrogen-bond acceptor, fundamentally altering the compound's capacity for target engagement. The des-carboxamide analog has been screened in the MLSMR collection and showed only weak activity against Mucolipin-3 (EC₅₀ 1.43 μM and 1.80 μM in replicate assays) and was essentially inactive against the ion channel NompC (EC₅₀ > 29.9 μM) [1]. For the target compound, the carboxamide is expected to enhance binding affinity through additional hydrogen-bond interactions, though direct comparative potency data against the same targets have not been published to date.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Regioisomeric Differentiation: 2,3-Dimethyl-4-ethoxy vs. 2,4-Dimethyl-5-ethoxy Substitution Pattern

The target compound bears the ethoxy group at the 4-position and methyl groups at the 2- and 3-positions of the benzenesulfonyl ring. A commercially catalogued regioisomer, 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide, places the ethoxy group at the 5-position with methyls at the 2- and 4-positions . Although these regioisomers share identical molecular formulas (C₁₆H₂₄N₂O₄S) and molecular weights (340.4 g/mol), the positional exchange of the ethoxy and one methyl group alters the molecular electrostatic potential surface, steric accessibility of the sulfonyl group, and likely the conformational preferences of the benzenesulfonyl-piperidine linkage. No head-to-head biological comparison of these two regioisomers has been published; however, the precedent in sulfonamide medicinal chemistry is that such positional isomerism can shift target potency by orders of magnitude [1].

Regioisomer selectivity Physicochemical properties Target recognition

Lipophilicity Differentiation: Calculated LogP of the Sulfonylpiperidine Scaffold and Implications for Passive Permeability

The des-carboxamide analog 1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperidine has a calculated LogP of 4.18 , indicating high lipophilicity. The target compound, by virtue of its additional primary carboxamide group, is predicted to have a lower LogP (estimated reduction of approximately 1.0–1.5 log units based on the π-contribution of –CONH₂ vs. –H on the piperidine ring) and consequently improved aqueous solubility. Although experimental LogP or solubility data for the target compound have not been published, the structural difference translates to a meaningful divergence in physicochemical properties relevant to assay compatibility, DMSO stock preparation, and potential for non-specific protein binding. High lipophilicity (LogP > 4) in the analog class raises concerns about promiscuous inhibition through colloidal aggregation, a risk that may be mitigated in the target compound due to the polarity-introducing carboxamide [1].

Lipophilicity LogP Passive permeability Drug-likeness

Patent-Documented Class-Level Pharmacological Relevance of Aryl Sulfonyl Piperidine Carboxamides

The aryl sulfonyl piperidine carboxamide scaffold to which the target compound belongs has been explicitly claimed in multiple patent families. AU2010294326A1 discloses piperidine-4-carboxylic acid amide derivatives bearing benzenesulfonyl substitutions as hormone-sensitive lipase (HSL) inhibitors for the treatment of diabetes, obesity, and metabolic syndrome [1]. Independently, US patents describe arylsulfonyl piperidine carboxamides as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5) for psychiatric indications [2]. While the target compound itself has not been specifically exemplified in these patents, the scaffold precedent establishes the pharmacological relevance of this chemotype. No quantitative potency data for the target compound against HSL or mAChR M5 has been published in the public domain.

Therapeutic target class Patent evidence HSL inhibition Muscarinic receptor

Supplier-Attested Purity Specification and Research-Grade Availability

The target compound is commercially available from multiple specialty chemical suppliers with a typical purity specification of 95% . Procurement records indicate that the compound is supplied as a research-grade screening compound, suitable for in vitro biochemical and cell-based assays. The molecular identity is confirmed by the SMILES string CCOc1ccc(S(=O)(=O)N2CCC(C(N)=O)CC2)c(C)c1C and the InChI Key DYXFNZKXPGJVPK-UHFFFAOYSA-N. No formal Certificate of Analysis (CoA) with batch-specific purity quantification (e.g., HPLC, NMR) has been published in the public domain for independent verification. Researchers should request batch-specific analytical data from the supplier prior to critical experiments.

Compound sourcing Purity specification Quality control

Absence of Published Direct Comparative Biological Data: A Critical Procurement Consideration

A systematic search of PubMed, BindingDB, PubChem, ChEMBL, and patent literature as of 2025 reveals no published quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or % inhibition at defined concentrations) specifically attributed to CAS 929393-98-6 [1]. The compound does not appear as an exemplified compound in any patent, has no curated bioactivity data in major public databases, and has not been the subject of any peer-reviewed pharmacological study. The only publicly available screening data pertain to the des-carboxamide analog (CID 976573), which showed EC₅₀ values of 1.43–1.80 μM against Mucolipin-3 and >29.9 μM against NompC [2]. This represents a significant data gap for procurement decisions.

Data gap Screening compound Risk assessment Due diligence

Recommended Application Scenarios for 1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide Based on Available Evidence


Primary High-Throughput Screening (HTS) for Novel Target Deconvolution

Given the complete absence of published target-specific activity data, the most scientifically appropriate application for CAS 929393-98-6 is inclusion in high-throughput screening campaigns for target deconvolution and phenotypic screening. The compound's structural features—a privileged aryl sulfonyl piperidine carboxamide scaffold with a primary carboxamide pharmacophore—make it a suitable candidate for unbiased screening against diverse target panels . The 95% purity specification is adequate for primary HTS at typical screening concentrations (10–30 μM), though hit confirmation should include re-testing with repurified material. Users should note that the scaffold class appears in patents targeting HSL and mAChR M5, suggesting these targets may warrant prioritized counter-screening [1]. Any observed activity must be confirmed through concentration-response experiments with independent compound batches.

Structure-Activity Relationship (SAR) Studies Around the Benzenesulfonyl Piperidine Carboxamide Core

This compound serves as a valuable reference point in systematic SAR exploration of the benzenesulfonyl piperidine carboxamide series. Its specific 2,3-dimethyl-4-ethoxy substitution pattern provides a distinct vector for SAR relative to regioisomers such as the 2,4-dimethyl-5-ethoxy analog and the 2-ethoxy-4,5-dimethyl analog . The presence of the primary carboxamide (rather than substituted amides, carboxylic acids, or esters) enables comparison of hydrogen-bonding capacity within the series. The des-carboxamide analog (CID 976573) has demonstrated only weak activity against Mucolipin-3 (EC₅₀ 1.43–1.80 μM), providing a baseline against which the carboxamide-containing target compound's activity enhancement can be measured [1]. Researchers should procure multiple positional isomers simultaneously to enable internally controlled SAR comparisons.

Physicochemical Property Benchmarking in Lead Optimization Programs

With the des-carboxamide analog exhibiting a calculated LogP of 4.18 , the target compound's anticipated lower lipophilicity (estimated LogP reduction of ~1.0–1.5 units) makes it a useful benchmark for assessing the impact of polarity-introducing substituents on the piperidine ring. This compound can be employed in panels measuring kinetic solubility, logD₇.₄, microsomal stability, and plasma protein binding alongside its more lipophilic des-carboxamide counterpart. Such head-to-head comparisons can inform design principles for optimizing the ADME profile of the broader chemical series. Experimental determination of these parameters for the target compound would fill a significant data gap and enhance procurement value.

Computational Chemistry and Virtual Screening Library Enrichment

The well-defined SMILES (CCOc1ccc(S(=O)(=O)N2CCC(C(N)=O)CC2)c(C)c1C) and InChI Key (DYXFNZKXPGJVPK-UHFFFAOYSA-N) enable unambiguous incorporation of this compound into computational workflows, including molecular docking, pharmacophore modeling, and machine-learning-based activity prediction . Its structural features—sulfonamide linker, substituted benzene ring, and primary carboxamide—provide multiple pharmacophoric points for virtual screening queries. The compound can also serve as a query structure for similarity searching in commercial compound databases to identify additional analogs not yet represented in public collections.

Quote Request

Request a Quote for 1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.